L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)-

Catalog No.
S13393466
CAS No.
137090-20-1
M.F
C12H23N2O3PS
M. Wt
306.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Proline, 1-((methylthio)-1-pyrrolidinylphosphiny...

CAS Number

137090-20-1

Product Name

L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)-

IUPAC Name

ethyl (2S)-1-[methylsulfanyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine-2-carboxylate

Molecular Formula

C12H23N2O3PS

Molecular Weight

306.36 g/mol

InChI

InChI=1S/C12H23N2O3PS/c1-3-17-12(15)11-7-6-10-14(11)18(16,19-2)13-8-4-5-9-13/h11H,3-10H2,1-2H3/t11-,18?/m0/s1

InChI Key

HQIMAHNKQPDYJH-FAQQKDIKSA-N

Canonical SMILES

CCOC(=O)C1CCCN1P(=O)(N2CCCC2)SC

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1P(=O)(N2CCCC2)SC

L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- is a complex compound that incorporates both proline and phosphinyl functionalities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a phosphinyl group attached to a methylthio substituent. The presence of these functional groups suggests potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and biochemistry.

The chemical reactivity of L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- can be influenced by the phosphinyl and methylthio groups. It may undergo various reactions typical of phosphonates and esters, such as hydrolysis, nucleophilic substitution, and oxidation. For example:

  • Hydrolysis: The ethyl ester can be hydrolyzed to yield L-Proline and the corresponding alcohol.
  • Nucleophilic substitution: The methylthio group can participate in nucleophilic reactions due to its electron-donating characteristics.
  • Phosphorylation: The phosphinyl group may react with electrophiles under certain conditions, potentially forming more complex derivatives.

Research indicates that compounds containing proline and phosphinyl groups can exhibit significant biological activities. L-Proline itself is known for its role in protein synthesis and cellular metabolism. The incorporation of the phosphinyl moiety may enhance its activity as a potential inhibitor or modulator in enzymatic reactions or biological pathways. Studies have shown that similar compounds can interact with various biological targets, including enzymes involved in metabolic pathways and receptors in cellular signaling.

The synthesis of L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- can be approached through several methods:

  • Phosphorylation of L-Proline: Using appropriate reagents to introduce the phosphinyl group onto L-Proline.
  • Esterification: Reacting the resulting phosphonated proline with ethanol under acidic conditions to form the ethyl ester.
  • Methylthio Group Introduction: This can be achieved through nucleophilic substitution reactions involving methylthiol derivatives.

These methods may vary based on the desired yield and purity of the final product.

L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- has potential applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals that target specific biological pathways.
  • Agriculture: Potential use in developing agrochemicals that can enhance crop resilience or pest resistance.
  • Biotechnology: As a reagent in biochemical assays or as a component in drug delivery systems.

Interaction studies of L-Proline derivatives often focus on their binding affinities to specific enzymes or receptors. For instance:

  • Enzyme Inhibition: Compounds similar to L-Proline with phosphinyl groups have been studied for their ability to inhibit enzymes involved in metabolic processes.
  • Receptor Binding: Research may also explore how these compounds interact with G-protein coupled receptors or other cellular targets.

Such studies are crucial for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)-. Here are a few notable examples:

Compound NameStructureUnique Features
L-Proline Ethyl EsterEthyl (2S)-pyrrolidine-2-carboxylateSimple ester form of proline; used in peptide synthesis
N-Methyl-L-ProlineMethyl derivative of prolineKnown for conformational restrictions in peptides
Alpha-Methyl-L-ProlineContains an additional methyl group at the alpha positionUsed as a peptidomimetic; enhances peptide stability

Uniqueness

L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- stands out due to its unique combination of proline's structural properties with phosphinyl functionality. This combination potentially enhances its biological activity compared to simpler proline derivatives.

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Exact Mass

306.11670077 g/mol

Monoisotopic Mass

306.11670077 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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